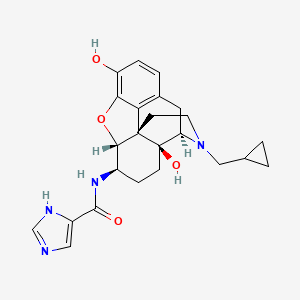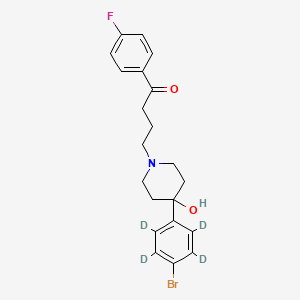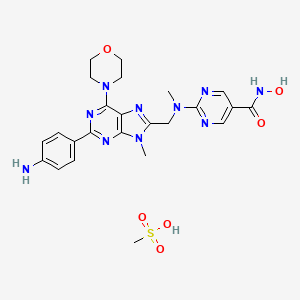
Epsilon-(gamma-glutamyl)-lysine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-(gamma-glutamyl)-lysine (TFA) is a compound formed by the enzymatic action of gamma-glutamyl transferase. This enzyme facilitates the transfer of gamma-glutamyl groups from glutamyl peptides to other peptides or water. The compound plays a significant role in various biological processes, including amino acid transport, cellular redox control, drug detoxification, apoptosis, and DNA fragmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic action of gamma-glutamyl transferase. The enzyme catalyzes the transfer of the gamma-glutamyl group from a donor molecule to the lysine residue. The reaction conditions typically include an optimal pH of 8.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of gamma-glutamyl compounds, including Epsilon-(gamma-glutamyl)-lysine (TFA), often employs microbial fermentation. This method is cost-effective and environmentally friendly, utilizing renewable biomass as the raw material .
Chemical Reactions Analysis
Types of Reactions: Epsilon-(gamma-glutamyl)-lysine (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted gamma-glutamyl compounds .
Scientific Research Applications
Epsilon-(gamma-glutamyl)-lysine (TFA) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Epsilon-(gamma-glutamyl)-lysine (TFA) involves the enzymatic transfer of the gamma-glutamyl group to the lysine residue. This process is facilitated by gamma-glutamyl transferase, which plays a crucial role in maintaining cellular redox homeostasis and detoxifying xenobiotics . The molecular targets include various peptides and amino acids, and the pathways involved are primarily related to the gamma-glutamyl cycle .
Comparison with Similar Compounds
Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.
Gamma-glutamylglutamine: Known for its role in stabilizing glutamine in aqueous solutions.
Uniqueness: Epsilon-(gamma-glutamyl)-lysine (TFA) is unique due to its specific enzymatic formation and its involvement in a wide range of biological processes. Its ability to participate in various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
Molecular Formula |
C13H22F3N3O7 |
|---|---|
Molecular Weight |
389.32 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H21N3O5.C2HF3O2/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t7-,8-;/m0./s1 |
InChI Key |
IFWOIXLZOCCWNI-WSZWBAFRSA-N |
Isomeric SMILES |
C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)












![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
